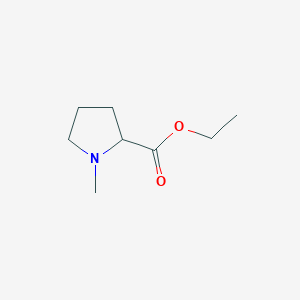

Ethyl 1-methylpyrrolidine-2-carboxylate

Description

Significance of Pyrrolidine (B122466) Ring Systems in Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. whiterose.ac.uknih.gov This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in a remarkable number of biologically active compounds, including natural products and pharmaceuticals. acs.orgacs.org The US Food and Drug Administration (FDA) has approved numerous drugs containing this ring system, highlighting its importance in medicinal chemistry. nih.gov

The significance of the pyrrolidine scaffold stems from several key features. Its three-dimensional, non-planar structure allows for a greater exploration of pharmacophore space compared to flat aromatic systems. nih.gov This "pseudorotation" of the ring enables chemists to fine-tune the spatial arrangement of substituents, which is critical for optimizing interactions with biological targets like proteins and enzymes. nih.gov Furthermore, the presence of stereocenters on the pyrrolidine ring introduces chirality, a crucial factor for the selectivity and efficacy of many therapeutic agents. acs.orgnih.gov Beyond medicine, pyrrolidine derivatives, particularly those derived from the amino acid proline, are widely employed as efficient and selective organocatalysts in asymmetric synthesis. nih.govnih.gov

Overview of Ester Derivatives of Pyrrolidine-2-carboxylic Acids

Ester derivatives of pyrrolidine-2-carboxylic acids, such as the title compound, represent a versatile and widely studied subclass of pyrrolidines. These compounds are often derived from proline, a naturally occurring amino acid, or its synthetic analogues. nih.gov The presence of the ester group provides a valuable synthetic handle for further molecular elaboration.

Several synthetic routes are employed to access these derivatives. A common method is the direct esterification of the corresponding N-substituted pyrrolidine-2-carboxylic acid. For instance, reacting N-methylproline with an alcohol like ethanol (B145695) under acidic conditions yields the corresponding ethyl ester. evitachem.com Another key strategy is the N-alkylation of pre-existing proline esters. nih.govresearchgate.net This allows for the introduction of various substituents on the nitrogen atom. For example, the reaction of proline ethyl ester with an alkylating agent can introduce a methyl group to form Ethyl 1-methylpyrrolidine-2-carboxylate. nih.gov Additionally, complex pyrrolidine structures can be accessed through multi-step sequences starting from precursors like pyroglutamic acid or via catalytic hydrogenation of pyrrole-2-carboxylates. nih.govacs.org These ester derivatives serve as crucial chiral building blocks in the asymmetric synthesis of more complex molecules, including alkaloids and other pharmacologically active agents. nih.gov

Research Trajectories for this compound

Research involving this compound is primarily focused on its role as a chiral building block and a representative model for developing new synthetic methodologies. While large-scale studies dedicated exclusively to this single molecule are not extensive, its synthesis and properties are well-documented, positioning it as a tool in broader research programs. evitachem.combldpharm.com

Current research trajectories involving this class of compounds include:

Asymmetric Synthesis: The development of novel, highly selective methods for synthesizing enantiomerically pure substituted pyrrolidines remains a major goal. whiterose.ac.ukacs.org this compound, being a chiral molecule, is a product of such synthetic endeavors, and its preparation helps validate new catalytic systems or reaction pathways. evitachem.com

Development of Novel Catalysts: The pyrrolidine scaffold is central to many organocatalysts. nih.gov Research explores how modifications to the pyrrolidine ring, including N-alkylation and substitution at other positions, can influence the efficiency and selectivity of catalytic transformations.

Synthesis of Bioactive Molecules: Substituted pyrrolidine-2-carboxylates are key intermediates in the synthesis of complex natural products and potential therapeutic agents. acs.orgnih.gov The functional groups of this compound—the tertiary amine and the ester—allow for its incorporation into larger, more complex molecular frameworks. For example, the ester can be reduced to an alcohol or converted to an amide, opening pathways to diverse derivatives. evitachem.com

Scope and Objectives of Research on this Compound Class

The overarching objective of research on substituted pyrrolidine-2-carboxylates is to leverage their unique structural and chemical properties to create functional molecules. This encompasses several key goals:

Methodology Development: A primary objective is to expand the synthetic toolkit for accessing these compounds with high levels of stereocontrol. acs.orgacs.org This includes designing new catalysts (both metal-based and organocatalytic) and exploring novel reaction pathways like asymmetric cycloadditions and C-H functionalization. nih.govnih.gov

Catalyst Design: Researchers aim to design and synthesize new pyrrolidine-based organocatalysts with enhanced activity, selectivity, and broader substrate scope for various chemical transformations. nih.govrsc.org

Medicinal Chemistry Exploration: A significant goal is the discovery of new drug candidates. nih.gov By incorporating the pyrrolidine-2-carboxylate motif into novel molecular designs, scientists aim to develop agents that can interact with specific biological targets to treat a range of diseases. nih.gov The inherent three-dimensionality of the pyrrolidine ring is seen as a key advantage in designing molecules with improved pharmacological profiles. nih.gov

Natural Product Synthesis: The total synthesis of complex natural products containing the pyrrolidine ring is a continuing objective, as it not only provides access to these often rare compounds but also drives the development of new synthetic strategies. acs.org

In essence, while a compound like this compound may not be the final target, its synthesis and manipulation are integral to the broader strategic goals of advancing organic synthesis, catalysis, and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 936-14-1 ((S)-enantiomer) | bldpharm.com |

| Molecular Formula | C₈H₁₅NO₂ | evitachem.com |

| Molecular Weight | 157.21 g/mol | evitachem.com |

| Boiling Point | ~223.6 °C at 760 mmHg | evitachem.com |

| Density | ~1.05 g/cm³ | evitachem.com |

| InChI Key | WBXUFOSSZLFNPQ-LURJTMIESA-N ((S)-enantiomer) | evitachem.com |

Table 2: Common Synthetic Routes to Substituted Pyrrolidine-2-Carboxylates

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Product Type | Source |

| Esterification | N-Alkyl-pyrrolidine-2-carboxylic acid, Alcohol | Acid catalyst (e.g., H₂SO₄) | N-Alkyl-pyrrolidine-2-carboxylate | evitachem.comchemicalbook.com |

| N-Alkylation | Pyrrolidine-2-carboxylate, Alkylating agent | Base, Solvent | N-Alkyl-pyrrolidine-2-carboxylate | nih.govresearchgate.net |

| Reductive Amination | Keto-ester | Amine source, Reducing agent (e.g., NaBH₃CN) | Substituted Pyrrolidine-2-carboxylate | acs.org |

| Cycloaddition | Azomethine ylide, Alkene/Alkyne | Metal catalyst or thermal conditions | Substituted Pyrrolidine-2-carboxylate | whiterose.ac.uk |

| Catalytic Hydrogenation | Substituted Pyrrole-2-carboxylate | H₂, Metal catalyst (e.g., Pd, Pt, Ru) | Substituted Pyrrolidine-2-carboxylate | acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

30727-23-2 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 1-methylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3 |

InChI Key |

FBTUOHOLPTXSPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN1C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 1 Methylpyrrolidine 2 Carboxylate

Established Synthetic Routes to the Core Structure

Classical Esterification Approaches

The conversion of the carboxylic acid group of 1-methylpyrrolidine-2-carboxylic acid (N-methylproline) or its precursor, proline, into an ethyl ester is a fundamental step. Classical methods are widely employed for this transformation.

One of the most common methods is the Fischer-Speier esterification . This reaction involves heating the amino acid in ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is reversible and is typically driven to completion by using an excess of ethanol or by removing the water formed during the reaction. For instance, L-proline can be refluxed in methanol with sulfuric acid to produce the corresponding methyl ester, a process directly analogous to the synthesis of the ethyl ester. chemicalbook.com

Another established approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride . Reacting the starting amino acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acyl chloride. This intermediate is then treated with ethanol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to afford the ethyl ester in high yield. This method is often faster and less reversible than direct Fischer esterification. mdpi.com

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Ethanol, Strong Acid (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents | Reversible, may require harsh conditions |

| Acyl Chloride Formation | Thionyl Chloride, Ethanol, Base | Typically mild to moderate | High yield, irreversible | Requires handling of corrosive reagents |

| DCC Coupling | Ethanol, DCC, DMAP | Room Temperature | Mild conditions | DCC byproduct can be difficult to remove |

This table provides a comparative overview of classical esterification methods.

Ring-Closure Strategies for Pyrrolidine (B122466) Formation

The pyrrolidine ring is the core scaffold of the target molecule. While often starting from proline itself, various strategies exist to construct this five-membered heterocyclic ring system. These methods are crucial when synthesizing analogs with different substitution patterns.

One powerful strategy is the intramolecular cyclization of a linear precursor. For example, a suitably substituted 5-aminopentanoic acid derivative can undergo intramolecular amidation to form a lactam (a cyclic amide), which can then be reduced to the corresponding pyrrolidine.

Modern methods have introduced more sophisticated ring-forming reactions. The asymmetric Michael addition represents a key strategy for constructing substituted pyrrolidines. mdpi.com In this approach, a Michael acceptor (an α,β-unsaturated carbonyl compound) reacts with a nucleophile. For instance, the addition of an enolate to a nitroalkene can generate a precursor that, after reduction of the nitro group and subsequent cyclization, forms the pyrrolidine ring. This method is particularly valuable for creating stereocenters with high enantiomeric control. rsc.org Another innovative approach involves a thermal ring contraction of a larger ring, such as a piperidine derivative, to stereospecifically yield a 2,2-disubstituted pyrrolidine. nih.gov

N-Alkylation Protocols for Methylation

The final step in many synthetic sequences is the introduction of the methyl group onto the nitrogen atom of the pyrrolidine ring. This is typically performed on the ethyl pyrrolidine-2-carboxylate intermediate.

The most common and efficient method for N-methylation is reductive amination . This reaction involves treating the secondary amine (ethyl pyrrolidine-2-carboxylate) with formaldehyde (B43269) in the presence of a reducing agent. chemicalbook.com The amine and formaldehyde first react to form an unstable iminium ion, which is then immediately reduced to the tertiary amine by an agent such as sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. This one-pot procedure is generally high-yielding and avoids the common problem of over-alkylation. chemicalbook.com

A more classical approach is direct alkylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663). In this SN2 reaction, the nitrogen atom acts as a nucleophile, attacking the methylating agent. A base is typically added to neutralize the acid generated during the reaction. However, this method can sometimes lead to the formation of a quaternary ammonium (B1175870) salt as a byproduct if the resulting tertiary amine is further alkylated, a phenomenon known as over-alkylation.

| Method | Reagents | Mechanism | Advantages | Disadvantages |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₄) | Iminium ion formation and reduction | High selectivity, mild conditions, avoids over-alkylation | Requires careful control of pH and temperature |

| Direct Alkylation | Methyl Iodide, Base | SN2 Nucleophilic Substitution | Simple procedure | Risk of over-alkylation to form quaternary salts |

This table compares common N-alkylation protocols for the synthesis of the target compound.

Development of Novel Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing complex molecules like Ethyl 1-methylpyrrolidine-2-carboxylate. These novel approaches often leverage catalysis and adhere to the principles of green chemistry.

Catalytic Methods for Enantioselective Synthesis

Since this compound is a chiral molecule, controlling its stereochemistry is often a critical goal, especially for pharmaceutical applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity without the need for toxic or expensive heavy metals. Proline and its derivatives are themselves effective organocatalysts. For example, the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral secondary amine like a modified proline, can be used to construct the pyrrolidine ring with a high degree of enantiomeric excess (% ee). mdpi.comrsc.org The catalyst forms a transient enamine with the carbonyl compound, which then attacks the Michael acceptor from a specific face, thereby dictating the stereochemistry of the product. wikipedia.org These methods allow for the synthesis of highly enantioenriched pyrrolidine-3-carboxylic acid derivatives, which are close structural relatives of the target compound. rsc.org

Green Chemistry Principles in Synthesis

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

One key principle is the use of environmentally benign solvents. The synthesis of N-methylpyrrolidine has been demonstrated in an aqueous medium, using water as the solvent instead of volatile organic compounds (VOCs). vjs.ac.vn This approach significantly reduces the environmental impact of the synthesis. vjs.ac.vn

Another green technique is mechanochemistry , where reactions are induced by mechanical force (e.g., grinding) rather than by heating in a solvent. An efficient, one-pot synthesis of biologically active pyrrolidine analogues has been achieved using a mortar and pestle with citric acid as a catalyst. researchgate.net This solvent-free method is characterized by short reaction times, high yields, and easy product isolation, making it a cost-effective and environmentally friendly alternative to conventional methods. researchgate.net

| Green Chemistry Principle | Application Example | Benefits |

| Use of Safer Solvents | Synthesis of N-methylpyrrolidine in water | Reduces use of volatile organic compounds (VOCs), less toxic |

| Energy Efficiency | Mechanochemical synthesis via grinding | Eliminates need for heating, reduces energy consumption |

| Catalysis | Use of citric acid as a biodegradable catalyst | Avoids toxic and heavy-metal catalysts |

This table highlights the application of green chemistry principles in the synthesis of related pyrrolidine structures.

Flow Chemistry Applications in Production

The application of continuous flow chemistry offers significant advantages for the production of this compound, particularly in terms of safety, efficiency, and scalability. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the formation of byproducts.

In a typical flow synthesis setup, a solution of 1-methylpyrrolidine-2-carboxylic acid in ethanol can be continuously passed through a heated reactor packed with a solid acid catalyst. This heterogeneous catalysis simplifies product purification as the catalyst is retained within the reactor. The residence time, temperature, and stoichiometry can be precisely controlled to optimize the reaction yield and throughput.

Enzymatic synthesis in a continuous flow microreactor also presents a green and efficient alternative. Immobilized lipases can be used to catalyze the esterification in a continuous manner, often under milder reaction conditions and with high selectivity. For instance, a lipase-catalyzed Michael addition of aromatic amines to acrylates has been successfully demonstrated in a continuous-flow microreactor for the synthesis of β-amino acid esters, achieving good yields with a short residence time of 30 minutes. mdpi.com

Table 1: Comparison of Batch vs. Flow Synthesis for Esterification of Amino Acid Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Several hours to days | Minutes to hours |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Scalability | Challenging, requires larger vessels | Readily scalable by running for longer or using parallel reactors |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes, inherently safer |

| Product Isolation | Often requires extensive workup | Simplified, can be integrated with in-line purification |

Purification and Isolation Techniques in Research Scale

Following the synthesis of this compound, purification is crucial to remove unreacted starting materials, catalysts, and byproducts. At the research scale, chromatographic and crystallization techniques are commonly employed.

Chromatographic Separations

Column chromatography is a widely used technique for the purification of this compound. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation between the desired product and impurities.

For instance, in the purification of a related compound, 2-(R)-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester, flash chromatography on silica gel with an eluent of 1:3 ethyl acetate/hexane was used to obtain the pure product as a clear oil. google.com High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative separations, often employing a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Table 2: Typical Chromatographic Conditions for Purification of Pyrrolidine Derivatives

| Technique | Stationary Phase | Mobile Phase (typical) | Detection |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC with UV or staining |

| Preparative HPLC | C18 Silica | Water/Acetonitrile with 0.1% TFA | UV at 210 nm |

Crystallization and Recrystallization Studies

Crystallization is a powerful technique for the purification of solid compounds. If this compound is obtained as a solid or can be converted to a solid derivative (e.g., a hydrochloride salt), crystallization can be an effective purification method. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound.

The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the crystallization of amino acid esters and their derivatives include alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbons (hexane, toluene), or mixtures thereof. For example, the hydrochloride salt of proline methyl ester has been recrystallized from dichloroethane at -10 °C. google.com

Recrystallization studies involve systematically varying the solvent, temperature, and cooling rate to optimize crystal purity and yield. The effectiveness of the purification can be assessed by techniques such as melting point analysis and chromatographic methods (e.g., HPLC or GC) to determine the purity of the resulting crystals.

Stereochemical Aspects and Asymmetric Synthesis

Enantiomeric Forms of Ethyl 1-methylpyrrolidine-2-carboxylate

This compound exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The absolute configuration is determined by the Cahn-Ingold-Prelog priority rules. While the racemic mixture is often the result of classical synthetic routes, the individual enantiomers are crucial for applications where stereospecific interactions are paramount.

The (S)-enantiomer, (S)-Ethyl 1-methylpyrrolidine-2-carboxylate, is commercially available from various suppliers, indicating its utility as a chiral building block in organic synthesis. bldpharm.com Specific optical rotation values, a key characteristic of chiral compounds, are crucial for identifying and verifying the enantiomeric purity of a sample. Although specific optical rotation values for the enantiomers of this compound are not widely reported in publicly available literature, they are fundamental properties that would be determined experimentally for any synthesized chiral sample.

| Property | (S)-Ethyl 1-methylpyrrolidine-2-carboxylate | (R)-Ethyl 1-methylpyrrolidine-2-carboxylate |

| CAS Number | 936-14-1 | Not available |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol | 157.21 g/mol |

| Optical Rotation | Not reported in available literature | Not reported in available literature |

Strategies for Chiral Resolution

The separation of a racemic mixture of this compound into its constituent enantiomers can be achieved through various chiral resolution techniques. These methods exploit the differential properties of the enantiomers when they interact with a chiral environment.

A classical and widely used method for resolving racemic amines or carboxylic acids is through the formation of diastereomeric salts. gavinpublishers.com In the context of this compound, which is a tertiary amine, it can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can then be separated by fractional crystallization. psu.edu Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. nih.gov For instance, the resolution of racemic (1-methyl-2-phenyl)-ethylamine has been successfully achieved using tartaric acid. psu.edu While a specific protocol for this compound is not detailed in the literature, a similar approach would be a viable strategy.

| Resolving Agent | Principle | Applicability to this compound |

| Chiral Acids (e.g., Tartaric Acid) | Formation of diastereomeric salts with different solubilities. | The basic nitrogen of the pyrrolidine (B122466) ring can form salts with chiral acids, enabling separation by fractional crystallization. |

Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. Lipases are a class of enzymes that are frequently employed for the kinetic resolution of racemic esters. researchgate.net The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted.

For instance, lipases have been used to resolve racemic amino acid esters with high selectivity. researchgate.net Specifically, the enzymatic hydrolysis of N-protected proline esters has been demonstrated. Although a specific study on this compound is not available, the principle of enzymatic kinetic resolution is applicable. A suitable lipase (B570770) could selectively hydrolyze either the (R)- or (S)-ester, allowing for the separation of the unreacted enantiomer from the resulting carboxylic acid.

| Enzyme Class | Principle | Potential Application to this compound |

| Lipases | Enantioselective hydrolysis of one ester enantiomer. | A lipase could selectively hydrolyze either (R)- or (S)-Ethyl 1-methylpyrrolidine-2-carboxylate, allowing for the separation of the unreacted ester from the hydrolyzed acid. |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including proline derivatives. researchgate.net The choice of mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is crucial for achieving good separation. researchgate.net For proline derivatives, the addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can significantly improve resolution. researchgate.net While a specific HPLC method for this compound is not explicitly detailed, methods developed for other N-substituted proline esters can serve as a starting point for method development.

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Principle |

| Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane/Ethanol with 0.1% TFA | Differential interaction of enantiomers with the chiral stationary phase, leading to different retention times. |

Asymmetric Catalysis in the Synthesis of Chiral Pyrrolidines

Asymmetric catalysis provides a more direct and efficient route to enantiomerically enriched compounds compared to chiral resolution. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including pyrrolidines.

Proline and its derivatives are among the most successful organocatalysts for a wide range of asymmetric transformations. mdpi.com These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The synthesis of chiral pyrrolidines can be achieved through various organocatalytic reactions, such as aldol (B89426) and Mannich reactions. mdpi.com

While a direct organocatalytic synthesis of this compound is not prominently described, the principles of organocatalysis can be applied. For instance, the asymmetric α-functionalization of aldehydes or ketones with an appropriate nitrogen-containing electrophile, followed by cyclization, is a common strategy. The N-methylation of a proline derivative can also be achieved using organocatalytic methods. The enantiomeric excess (ee) of such reactions is a critical measure of the catalyst's effectiveness, with many organocatalytic methods achieving high ee values.

| Organocatalyst Type | Reaction Type | Relevance to this compound Synthesis |

| Proline and its derivatives | Aldol, Mannich, Michael additions | These reactions can be used to construct the chiral pyrrolidine ring system. Subsequent N-methylation and esterification would lead to the target molecule. |

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation | Could be employed for the asymmetric synthesis of proline derivatives which can then be converted to the target compound. |

Metal-Catalyzed Asymmetric Transformations

The creation of the chiral center at the C2 position of the pyrrolidine ring is a critical step in the synthesis of specific enantiomers of this compound. Metal-catalyzed asymmetric transformations are among the most efficient methods to achieve high enantioselectivity. A predominant strategy involves the asymmetric hydrogenation of a prochiral precursor, typically an N-substituted pyrrole-2-carboxylate, using a chiral transition-metal complex.

Rhodium and Ruthenium complexes featuring chiral phosphine (B1218219) ligands are extensively used for the asymmetric hydrogenation of various unsaturated substrates. rsc.orgwiley-vch.de These catalytic systems have become a powerful tool in the pharmaceutical industry for manufacturing chiral drugs and their intermediates. rsc.org The general principle involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective addition of hydrogen, creating the desired enantiomer. The choice of metal, chiral ligand, and reaction conditions significantly impacts both the yield and the enantiomeric excess (ee) of the product.

A highly relevant example is the catalytic asymmetric hydrogenation of N-Boc-protected pyrroles, which has been shown to proceed with high enantioselectivity using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand like PhTRAP. nih.gov In a study by Kuwano et al., the asymmetric hydrogenation of methyl pyrrole-2-carboxylate using a catalyst prepared from Ru(η3-methallyl)2(cod) and (S,S)-(R,R)-PhTRAP yielded the corresponding (S)-proline derivative with 79% ee. nih.gov The efficiency of this method is heavily dependent on the substituents on the pyrrole (B145914) ring. For instance, 2,3,5-trisubstituted pyrroles bearing a large substituent at the 5-position were hydrogenated with exceptional enantioselectivity, achieving 93-99.7% ee. nih.gov This process can create up to three chiral centers with a high degree of stereocontrol in a single step. nih.gov

The following table summarizes representative results for the asymmetric hydrogenation of pyrrole-2-carboxylate derivatives, illustrating the effectiveness of metal-catalyzed approaches.

| Entry | Substrate | Catalyst/Ligand | Product Configuration | Yield (%) | ee (%) | Reference |

| 1 | N-Boc-methyl pyrrole-2-carboxylate | Ru-(S,S)-(R,R)-PhTRAP | (S) | 92 | 79 | nih.gov |

| 2 | N-Boc-methyl 5-phenylpyrrole-2-carboxylate | Ru-(S,S)-(R,R)-PhTRAP | (2S, 5R) | >99 | 93 | nih.gov |

| 3 | N-Boc-methyl 5-(1-naphthyl)pyrrole-2-carboxylate | Ru-(S,S)-(R,R)-PhTRAP | (2S, 5R) | >99 | 99.7 | nih.gov |

| 4 | N-Boc-methyl 4,5-dimethylpyrrole-2-carboxylate | Ru-(S,S)-(R,R)-PhTRAP | (2S, 4R, 5R) | 99 | 99 | nih.gov |

Another significant metal-catalyzed approach for the enantioselective synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This method, often catalyzed by Copper(I) or Silver(I) complexes with chiral ligands, is highly stereo- and regioselective and can generate multiple contiguous stereocenters. mappingignorance.org The choice of metal catalyst and ligand can selectively favor the formation of either the exo or endo diastereomer with high stereoselectivity. mappingignorance.org

Influence of Stereochemistry on Chemical Reactivity

The stereochemistry of this compound, specifically the absolute configuration (R or S) at the C2 chiral center, profoundly influences its chemical reactivity and molecular interactions. The spatial arrangement of the ethyl carboxylate group relative to the pyrrolidine ring and the N-methyl group dictates how the molecule interacts with other chiral molecules, reagents, and biological targets.

A fundamental principle of stereochemistry is that enantiomers exhibit identical physical and chemical properties in an achiral environment but can have markedly different reactivity in a chiral environment. mappingignorance.org When reacting with another chiral reagent, the (R)- and (S)-enantiomers of this compound will form two different diastereomeric transition states. These transition states have different energies, leading to different reaction rates and potentially different products. This is the basis for processes like kinetic resolution, where one enantiomer reacts faster than the other.

The reactivity of the pyrrolidine ring itself is influenced by its substituents. The N-methyl group, for example, affects the nucleophilicity of the nitrogen atom and the conformational flexibility of the five-membered ring. acs.org Reactions involving the pyrrolidine ring, such as N-alkylation or reactions at the α-carbon, are subject to stereoelectronic and steric effects imposed by the existing chiral center at C2. For instance, the approach of an electrophile to the nitrogen or the α-carbon would be sterically hindered from one face of the molecule by the C2-substituent, leading to diastereoselective transformations.

Furthermore, the stereochemistry at C2 can direct the stereochemical outcome of reactions at other positions on the ring. In the synthesis of more complex molecules where this compound is used as a chiral building block, its defined stereochemistry is crucial for establishing the correct stereochemistry of subsequent chiral centers. nih.govnih.gov For example, the reduction of the ester group or its conversion to another functional group will proceed via pathways where the existing stereocenter dictates the facial selectivity of the reagent's approach. This substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis.

The biological activity of pyrrolidine-based compounds is also critically dependent on their stereochemistry. Many pyrrolidine derivatives are pharmacologically active, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. mappingignorance.org This highlights the importance of stereochemistry in the molecule's interaction with chiral biological receptors and enzymes.

Chemical Reactivity and Transformation Studies

Reactions Involving the Ester Moiety

The ester functional group in Ethyl 1-methylpyrrolidine-2-carboxylate is a primary site for a variety of chemical transformations, including transesterification, amidation, hydrolysis, and reduction.

Transesterification Reactions

Transesterification, the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol, can be achieved under both acidic and basic conditions. researchgate.net While specific studies detailing the transesterification of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established.

Under acidic catalysis, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by another alcohol. researchgate.net Conversely, basic conditions, typically employing an alkoxide, involve the direct nucleophilic acyl substitution on the ester. researchgate.net The choice of catalyst and reaction conditions, such as temperature and the use of excess reactant alcohol, can influence the reaction equilibrium and yield.

Enzymatic transesterification, often utilizing lipases, presents a milder and more selective alternative to chemical methods. nih.gov While a study on ethyl butyrate (B1204436) demonstrated the feasibility of lipase-catalyzed transesterification, specific applications to this compound would require further investigation to optimize enzyme selection and reaction parameters. nih.gov

Table 1: General Conditions for Transesterification

| Catalyst Type | Reagents | General Conditions |

| Acid | Alcohol (e.g., Methanol, Propanol), Strong Acid (e.g., H₂SO₄) | Heating |

| Base | Alkoxide (e.g., Sodium Methoxide) | Anhydrous conditions |

| Enzymatic | Lipase (B570770), Alcohol | Mild temperature, specific pH |

Amidation and Hydrolysis Reactions

The ester linkage of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation is fundamental in peptide synthesis and the creation of various amide-containing molecules. The direct reaction of the ester with an amine is often slow and may require elevated temperatures. To facilitate this conversion, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation.

Hydrolysis of the ester can be accomplished under either acidic or basic conditions. google.combldpharm.com Acid-catalyzed hydrolysis is a reversible reaction that involves heating the ester with water in the presence of a strong acid. google.combldpharm.com In contrast, base-promoted hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the acid. google.combldpharm.com The resulting carboxylic acid, 1-methylpyrrolidine-2-carboxylic acid, can then be coupled with an amine using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired amide. bldpharm.com

Table 2: Amidation and Hydrolysis Reaction Summary

| Reaction | Reagents | Products | Conditions |

| Amidation (direct) | Primary or Secondary Amine | N-substituted-1-methylpyrrolidine-2-carboxamide | High temperature |

| Hydrolysis (acidic) | Water, Strong Acid (e.g., HCl) | 1-Methylpyrrolidine-2-carboxylic acid, Ethanol (B145695) | Heating, Reversible |

| Hydrolysis (basic) | Strong Base (e.g., NaOH) | Sodium 1-methylpyrrolidine-2-carboxylate, Ethanol | Heating, Irreversible |

| Amide Coupling | 1-Methylpyrrolidine-2-carboxylic acid, Amine, Coupling Agent (e.g., EDC) | N-substituted-1-methylpyrrolidine-2-carboxamide | Room temperature |

Reduction to Alcohols and Amines

The ester group of this compound can be reduced to a primary alcohol, (1-methylpyrrolidin-2-yl)methanol. This transformation is a common and crucial step in the synthesis of chiral ligands and pharmaceutical intermediates. nih.gov A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this purpose. researchgate.netgoogle.com The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the primary alcohol. It is important to note that LiAlH₄ is a very reactive and non-selective reducing agent that can also reduce other functional groups. researchgate.netgoogle.com

While LiAlH₄ is effective, other reducing agents could potentially be used, with varying degrees of reactivity and selectivity. For instance, sodium borohydride (B1222165) is generally not strong enough to reduce esters but its reactivity can be enhanced with certain additives.

Table 3: Reduction of this compound

| Reducing Agent | Product | Typical Solvent |

| Lithium Aluminum Hydride (LiAlH₄) | (1-Methylpyrrolidin-2-yl)methanol | Diethyl ether, THF |

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The tertiary nitrogen atom in the pyrrolidine ring of this compound is a nucleophilic center and can participate in reactions such as quaternization and other N-derivatization processes.

Quaternization Reactions

The nitrogen atom of the pyrrolidine ring can be readily alkylated to form a quaternary ammonium (B1175870) salt. This reaction, known as the Menschutkin reaction, typically involves treating the tertiary amine with an alkyl halide, such as methyl iodide or ethyl bromide. nih.govgoogle.com The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. nih.gov

The resulting quaternary ammonium salts have a permanent positive charge, which can significantly alter the physical and biological properties of the molecule. mdpi.com These salts often exhibit increased water solubility and have applications as phase-transfer catalysts, ionic liquids, and biologically active compounds. mdpi.com The choice of the alkylating agent determines the nature of the fourth substituent on the nitrogen atom.

Table 4: Representative Quaternization Reaction

| Reactant | Alkylating Agent | Product |

| This compound | Methyl Iodide | Ethyl 1,1-dimethylpyrrolidinium-2-carboxylate (B1618792) iodide |

N-Derivatization for Scaffold Modification

While the nitrogen atom is already methylated in the parent compound, further modifications are conceptually possible, although less common than reactions at the ester. N-acylation, for instance, would require prior demethylation to a secondary amine, which is a challenging transformation. However, should the N-demethylated analog, ethyl pyrrolidine-2-carboxylate, be used, a wide range of N-acyl and N-sulfonyl derivatives could be prepared.

More relevant to the parent compound is the potential for N-oxide formation by treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA). The resulting N-oxide would introduce a new functional group and alter the steric and electronic properties of the pyrrolidine ring, offering a handle for further synthetic manipulations.

Table 5: Potential N-Derivatization Reactions

| Reaction Type | Reagent | Potential Product |

| N-Oxidation | Hydrogen Peroxide or m-CPBA | Ethyl 1-methylpyrrolidine-1-oxide-2-carboxylate |

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring in this compound is a versatile scaffold that can undergo various transformations, including ring size alterations and substitution reactions on the carbon framework. These reactions are crucial for modifying the core structure and introducing new functionalities.

Ring expansion and contraction reactions are powerful methods for transforming the pyrrolidine core into other cyclic systems, such as piperidines (6-membered rings) or azetidines (4-membered rings). These transformations often proceed through carbocationic intermediates or rearrangement processes.

Ring Expansion: Carbocation rearrangements are a common pathway for ring expansion. For instance, if a carbocation is generated on a substituent attached to the pyrrolidine ring, a 1,2-alkyl shift from the ring can lead to the formation of a larger, thermodynamically more stable ring. masterorganicchemistry.com While specific examples starting directly from this compound are not extensively documented in readily available literature, the general principle applies. For example, the dehydration of a 2-(hydroxymethyl)pyrrolidine derivative can induce a ring expansion to a piperidine.

Ring Contraction: Ring contraction of the pyrrolidine ring to a four-membered azetidine (B1206935) ring is a known process, although less common than expansion. Such contractions can significantly alter the conformational properties of the molecule. Theoretical studies on proline analogs have shown that contracting the five-membered pyrrolidine ring to a four-membered azetidine ring reduces conformational flexibility due to the quasi-planar geometry of the smaller ring. nih.gov In some complex heterocyclic systems containing a pyrrolidine moiety, nucleophile-induced ring contractions have been observed. For example, certain pyrrolo[2,1-c] nih.govevitachem.combenzothiazines undergo ring contraction of the thiazine (B8601807) part, a transformation that highlights the potential for complex rearrangements within fused pyrrolidine systems. beilstein-journals.org

A summary of potential ring size alterations is presented in the table below.

| Transformation | General Mechanism | Product Ring System |

| Ring Expansion | Carbocation rearrangement (e.g., Wagner-Meerwein) | Piperidine |

| Ring Contraction | Rearrangement reactions (e.g., Favorskii-type, photochemical) | Azetidine |

Functionalization of the carbon atoms of the pyrrolidine ring is a key strategy for synthesizing substituted proline derivatives with diverse biological activities. These reactions often take advantage of the existing stereochemistry of the starting material to control the formation of new stereocenters.

One of the most common approaches is the generation of an enolate from the ester group, followed by alkylation. The diastereoselectivity of this alkylation is influenced by the N-substituent and any substituents already present on the ring. For proline esters with different N-protecting groups, such as N-Boc or N-benzoyl, the alkylation of the corresponding enolates has been extensively studied. nih.gov The N-methyl group in this compound would similarly influence the stereochemical outcome of such reactions.

Another powerful method is the catalytic functionalization of C-H bonds. While challenging, modern catalytic systems, such as those employing palladium, can achieve regioselective and stereoselective C-H activation. For example, palladium/norbornene cooperative catalysis has been developed for the distal C-H functionalization of alkenes, a strategy that could be adapted for functionalizing the pyrrolidine ring if an appropriate directing group is installed. nih.gov

Electrochemical methods have also been employed for the functionalization of proline derivatives. For instance, the electrochemical methoxylation of N-methoxycarbonyl-l-proline methyl ester at the C5 position, followed by further transformations, allows for the synthesis of α-methylproline enantiomers. nih.gov This demonstrates that the positions on the pyrrolidine ring can be selectively targeted for functionalization.

Examples of functionalization reactions applicable to the pyrrolidine skeleton are summarized below.

| Reaction Type | Reagents/Conditions | Position of Functionalization |

| Enolate Alkylation | LDA, Alkyl halide | C2 (α-position to ester) |

| Hydroxylation | Oxidizing agents | C3, C4 |

| Electrochemical Methoxylation | Electrochemical cell, Methanol | C5 |

| Cycloaddition Reactions | Azomethine ylides, Dipolarophiles | C2, C5 |

Regioselectivity and Stereoselectivity in Reactions

The control of regioselectivity (which position reacts) and stereoselectivity (the 3D orientation of the new bonds) is paramount in the synthesis of complex molecules from chiral building blocks like (S)- or (R)-Ethyl 1-methylpyrrolidine-2-carboxylate.

Regioselectivity: In reactions involving the pyrrolidine ring, regioselectivity is often dictated by the electronic properties of the ring and the directing effects of the substituents. For instance, in deprotonation-alkylation sequences, the proton at the C2 position is the most acidic due to the adjacent electron-withdrawing ester group, leading to the formation of an enolate at this position. Functionalization at other positions, such as C3, C4, or C5, typically requires more advanced strategies, such as remote C-H activation directed by a coordinating group.

Stereoselectivity: The inherent chirality of this compound (assuming it is used as a single enantiomer) provides a powerful tool for controlling the stereochemistry of subsequent reactions. This is known as substrate-controlled diastereoselectivity.

In the alkylation of proline enolates, the incoming electrophile typically approaches from the face opposite to the bulky ester group, leading to a high degree of diastereoselectivity. The exact stereochemical outcome can also be influenced by the N-substituent and reaction conditions. nih.gov

Cycloaddition reactions involving azomethine ylides derived from proline esters are another area where high stereocontrol is observed. For example, [3+2] cycloadditions of N-metalated azomethine ylides with dipolarophiles like N-methylmaleimide can proceed with excellent endo-selectivity, with the facial selectivity being controlled by the metal chelation and the existing stereocenters on the pyrrolidine ring. nih.gov

The stereochemical outcome of many reactions can be rationalized by considering steric and electronic effects. For example, in the catalytic diastereoselective Petasis reaction, the stereochemistry of the amine component has a dramatic influence on the diastereomeric ratio of the product. nih.gov This highlights the importance of all chiral elements in the reactants for achieving high levels of stereocontrol.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, arising from coupling to each other. The N-methyl group would appear as a singlet. The protons on the pyrrolidine (B122466) ring would present more complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the ester is expected to resonate at the lowest field (highest chemical shift). The carbons of the ethyl group and the N-methyl group will appear at higher fields. The pyrrolidine ring carbons will have chemical shifts influenced by their proximity to the nitrogen atom and the ester group.

Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 1-methylpyrrolidine-2-carboxylate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~ 2.3 | ~ 40 |

| Pyrrolidine H-2 | ~ 3.0 | ~ 65 |

| Pyrrolidine H-3 (α to ester) | ~ 2.2 | ~ 30 |

| Pyrrolidine H-4 | ~ 1.8 | ~ 25 |

| Pyrrolidine H-5 (α to N) | ~ 2.5 | ~ 55 |

| O-CH₂-CH₃ | ~ 4.1 (quartet) | ~ 60 |

| O-CH₂-CH₃ | ~ 1.2 (triplet) | ~ 14 |

| C=O | - | ~ 173 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment, COSY reveals proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks between the methylene and methyl protons of the ethyl group. It would also map out the entire spin system of the pyrrolidine ring, showing correlations between adjacent protons (H-2 with H-3, H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a correlation peak for each C-H bond, directly linking the proton signals to their attached carbon atoms as listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular fragments. For instance, an HMBC spectrum would show correlations from the N-methyl protons to the C-2 and C-5 carbons of the pyrrolidine ring, confirming the position of the methyl group on the nitrogen. It would also show a correlation from the H-2 proton to the carbonyl carbon of the ester group, unequivocally establishing the ester's position at C-2.

NOESY and ROESY for Stereochemical and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that probe the spatial proximity of protons, irrespective of their bonding. These experiments are particularly useful for determining stereochemistry and preferred conformations in solution.

For this compound, which has a chiral center at C-2, NOESY or ROESY would be critical in determining the relative stereochemistry if other chiral centers were present or in analyzing the conformational preferences of the five-membered ring. For example, through-space correlations between the N-methyl protons and specific protons on the pyrrolidine ring could reveal the preferred puckering of the ring and the orientation of the ester group.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the alkyl groups (N-methyl, ethyl, and pyrrolidine ring) in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations associated with the tertiary amine in the pyrrolidine ring, which are generally weaker and appear in the 1000-1200 cm⁻¹ range. The C-O stretching vibration of the ester group would also be prominent, appearing as a strong band between 1150 and 1300 cm⁻¹.

Expected Key IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Ester C-O | Stretch | 1150 - 1300 | Strong |

| Tertiary Amine C-N | Stretch | 1000 - 1200 | Weak to Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, a Raman spectrum would also show the C=O stretching vibration, although it may be weaker than in the IR spectrum. The C-H stretching and bending vibrations of the alkyl groups would be prominent. The symmetric breathing vibrations of the pyrrolidine ring would likely give rise to characteristic signals in the Raman spectrum. While specific experimental Raman data for this compound is scarce, its application would be valuable in confirming the presence of the various hydrocarbon and skeletal vibrations, providing a more complete vibrational profile when used in conjunction with IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is a critical step in the identification of a new or synthesized compound. For small molecules, it is often possible to determine the unique elemental formula from the exact mass.

For this compound, with a molecular formula of C₈H₁₅NO₂, the theoretical exact mass can be calculated. This calculated value would then be compared to the experimentally determined value from an HRMS instrument to confirm the elemental composition.

Table 1: Theoretical Exact Mass for this compound

| Element | Count | Atomic Mass | Total Mass |

| Carbon | 8 | 12.011 | 96.088 |

| Hydrogen | 15 | 1.008 | 15.120 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 2 | 15.999 | 31.998 |

| Total | 157.213 |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. chemguide.co.uklibretexts.org The fragmentation of this compound is expected to follow predictable pathways based on the functional groups present.

Although a specific mass spectrum for this compound was not found, the fragmentation of a close analog, L-proline, 1-methyl-, methyl ester (C₇H₁₃NO₂), can provide valuable insights. nist.gov The mass spectrum of this compound shows several key fragments that help in its identification.

Common fragmentation patterns for esters involve cleavage at the C-O bond of the ester group and at the C-C bond adjacent to the carbonyl group. chemguide.co.uk For tertiary amines like this compound, cleavage of the C-C bond adjacent to the nitrogen is also a common fragmentation pathway, leading to a stable iminium ion.

Table 2: Predicted Major Fragments for this compound

| m/z | Proposed Fragment Structure | Description |

| 157 | [C₈H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 128 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester |

| 112 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 84 | [C₅H₁₀N]⁺ | Iminium ion from cleavage of the pyrrolidine ring |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the pyrrolidine ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

A crystal structure for this compound itself was not found in the surveyed literature. However, the crystal structure of related compounds can offer insights into the expected solid-state conformation. For example, the crystal structure of bis(2-methylquinolin-8-olato)(ethyl)n-propyltin(IV) demonstrates the capability of X-ray crystallography to elucidate the geometry of complex molecules containing alkyl and heterocyclic moieties. docbrown.info

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. For this compound, this technique would definitively establish the conformation of the pyrrolidine ring and the relative orientation of the N-methyl and ethyl carboxylate substituents.

Chiroptical Spectroscopy for Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are crucial for determining the absolute configuration of enantiomers.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgnih.gov The resulting ORD curve is characteristic of a specific chiral molecule and can be used to assign its absolute configuration by comparing it to the curves of known compounds. wikipedia.org

The ORD spectrum is particularly informative in the region of an absorption band, where it exhibits a phenomenon known as the Cotton effect, characterized by a peak and a trough. researchgate.net The sign of the Cotton effect can be related to the stereochemistry of the chromophore and its local environment. For this compound, the ester carbonyl group would be the primary chromophore responsible for the Cotton effect in the accessible UV region. Studies on steroid carboxylic acids have demonstrated the utility of ORD in correlating the sign of the Cotton effect with the preferred conformations of carboxylic acid derivatives. nist.gov

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. Like ORD, CD is highly sensitive to the stereochemistry of a molecule.

The ester carbonyl group in this compound is expected to give rise to a CD signal corresponding to its n → π* transition. The sign and intensity of this CD band would be directly related to the absolute configuration at the C2 position of the pyrrolidine ring. While a specific CD spectrum for the target compound was not found, studies on other chiral molecules, including proteins and polypeptides, have extensively used CD to probe their three-dimensional structures. nih.gov

Applications As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Natural Products Scaffolds

The pyrrolidine (B122466) motif is a common feature in a wide array of natural products, particularly alkaloids with significant biological activities. Ethyl 1-methylpyrrolidine-2-carboxylate provides a readily available chiral pool starting material for the enantioselective synthesis of these complex natural structures. The ester and the N-methyl functionalities of the molecule offer convenient handles for further chemical modifications, enabling the elaboration of the core pyrrolidine structure into more complex polycyclic systems characteristic of many natural products.

One of the key advantages of using this compound is the stereochemical control it offers. The predefined stereocenter at the C-2 position of the pyrrolidine ring directs the stereochemical outcome of subsequent reactions, which is a fundamental requirement in the total synthesis of natural products where biological activity is often confined to a single enantiomer.

Construction of Heterocyclic Systems for Advanced Materials

Beyond natural products, the pyrrolidine core of this compound is a valuable component in the design of novel heterocyclic systems for advanced materials. The development of organic materials with specific electronic, optical, or self-assembly properties often relies on the precise arrangement of heterocyclic building blocks.

Use in the Development of Catalysts and Ligands

The chiral nature of this compound makes it an excellent precursor for the synthesis of chiral ligands and catalysts used in asymmetric catalysis. Asymmetric catalysis is a powerful tool in modern chemistry that enables the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.

By modifying the ester and N-methyl groups, a variety of bidentate and tridentate ligands can be prepared. These ligands can then be complexed with transition metals to form catalysts that can mediate a wide range of stereoselective reactions, such as hydrogenations, C-C bond formations, and cycloadditions. The rigidity of the pyrrolidine ring and the defined stereochemistry are crucial for creating a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the catalyzed reactions.

Precursor for Advanced Synthetic Intermediates

This compound serves as a versatile starting point for the generation of a variety of more complex synthetic intermediates. The reactivity of its functional groups allows for a wide range of chemical transformations.

Molecular Interaction Studies of Ethyl 1 Methylpyrrolidine 2 Carboxylate and Its Analogs

Investigation of Ligand-Target Binding Mechanisms (In Vitro Models)

The initial steps in understanding the biological potential of a compound involve characterizing its direct interactions with purified biological targets in a controlled, cell-free environment. These in vitro models are fundamental for elucidating the mechanism of action at a molecular level.

Enzyme Inhibition/Activation Studies (Molecular Level)

While specific enzyme inhibition or activation data for ethyl 1-methylpyrrolidine-2-carboxylate is not extensively available in the public domain, studies on analogous pyrrolidine (B122466) structures provide insight into their potential as enzyme modulators. For instance, derivatives of pyrrolidine have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway.

One study on a series of pyrrolidinyl-carbazole derivatives demonstrated significant inhibitory activity against COX-2. nih.gov Although these compounds are structurally more complex than this compound, the data highlights the potential of the pyrrolidine scaffold to be tailored for specific enzyme active sites.

Similarly, pyrrolidine carboxamide analogs have been designed as inhibitors of enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. mdpi.com Computational modeling and subsequent in vitro testing of these analogs revealed inhibitory concentrations (IC50) in the nanomolar to micromolar range, underscoring the importance of the pyrrolidine core in achieving potent enzyme inhibition. mdpi.com

Table 1: Illustrative Enzyme Inhibition Data for Pyrrolidine Analogs

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Pyrrolidinyl-carbazole derivatives | COX-2 | 0.98 - 8.94 | nih.gov |

| Pyrrolidine carboxamides | InhA (M. tuberculosis) | 0.39 - >100 | mdpi.com |

This table presents data for analogous compounds to illustrate the potential of the pyrrolidine scaffold in enzyme inhibition, not for this compound itself.

Receptor Binding Profiling (Molecular Level)

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Receptor binding assays quantify the affinity of a ligand for a specific receptor. For pyrrolidine-based compounds, these studies are crucial in identifying their potential therapeutic targets.

While specific receptor binding profiles for this compound are not readily found in published literature, research on analogs provides valuable insights. For example, rigidified pyrrolidone-based analogs have been rationally designed and synthesized to act as activators of Protein Kinase C (PKC) isozymes, which are critical signaling proteins. One such pyrrolidone derivative was found to have a reasonable affinity for PKCδ.

The basicity of the pyrrolidine nitrogen, which is influenced by substituents at the C-2 position, plays a significant role in receptor interactions, particularly for targets that have anionic binding pockets. nih.gov The N-methyl group in this compound would contribute to this basicity, potentially influencing its binding to various receptors.

Structure-Activity Relationship (SAR) Studies for Molecular Probes

SAR studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify key molecular features responsible for the desired effect.

Rational Design of Derivatives for Specific Molecular Interactions

The rational design of derivatives of the pyrrolidine scaffold often focuses on modifying substituents at various positions to enhance interactions with a biological target. For pyrrolidine carboxamide inhibitors of InhA, for instance, the phenyl ring attached to the carboxamide was systematically substituted to explore the effect on inhibitory activity. mdpi.com

In another example, the design of pyrrolidine carboxamide analogs as potential anticancer agents involved modifying the amide linkage and the length of the tether connecting the pyrrolidine core to an aryl group. nih.gov These modifications were found to be critical for their anticancer activity, which is believed to be mediated through the activation of PKCδ. nih.gov

The design process often leverages the stereochemistry of the pyrrolidine ring. The conformation of the five-membered ring can be controlled by the choice of substituents, which in turn influences the spatial presentation of functional groups and their fit within a binding site. nih.gov

Computational Approaches to SAR

Computational chemistry offers powerful tools to predict and rationalize the SAR of small molecules. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed.

For the pyrrolidine carboxamide inhibitors of InhA, three-dimensional models of the enzyme-inhibitor complexes were generated through in situ modification of a crystal structure. mdpi.com This allowed for the prediction of binding poses and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory potency. mdpi.com The computational analysis guided the selection of substituents on the phenyl ring to improve activity. mdpi.com

Table 2: Key Structural Features and Their Impact on Activity in Pyrrolidine Analogs

| Structural Modification | Impact on Biological Activity | Example Target | Reference |

| Substituents at C-3 of pyrrolidine-2,5-dione | Affects anticonvulsant activity profile | Ion channels | nih.gov |

| Nature of amide and tether length in pyrrolidine carboxamides | Key determinant of anticancer activity | PKCδ | nih.gov |

| Substitution on the phenyl ring of pyrrolidine carboxamides | Modulates inhibitory potency against InhA | InhA | mdpi.com |

This table illustrates SAR principles for analogous compounds, not for this compound itself.

Biological Assay Methodologies for Chemical Probe Characterization (Excluding Efficacy/Clinical)

The characterization of a chemical probe requires a suite of biological assays to confirm its mechanism of action and selectivity.

For enzyme inhibitors, standard in vitro assays are used to determine the half-maximal inhibitory concentration (IC50). For the pyrrolidine carboxamide inhibitors of InhA, a spectrophotometric assay monitoring the oxidation of NADH was likely employed to measure enzyme activity. mdpi.com

In the context of anticancer pyrrolidine derivatives, a variety of cell-based assays are utilized. These include:

Cell Proliferation Assays: To determine the effect of the compound on cancer cell growth, assays such as the MTT or SRB assay are commonly used. nih.gov

Apoptosis Assays: To investigate if the compound induces programmed cell death, techniques like flow cytometry with Annexin V/propidium iodide staining are employed. nih.gov

Cell Cycle Analysis: Flow cytometry can also be used to determine if the compound causes cell cycle arrest at specific phases. nih.gov

Western Blotting: This technique is used to measure the levels of specific proteins to confirm the engagement of the target pathway, for example, the activation of PKCδ. nih.gov

For antimicrobial screening, as demonstrated with 5-oxopyrrolidine derivatives, the minimal inhibitory concentration (MIC) is determined against a panel of bacterial strains using broth microdilution methods. mdpi.com

These methodologies provide a detailed picture of the molecular and cellular effects of a chemical probe, paving the way for its use in more complex biological systems.

Standardized In-Vitro Screening Protocols for Molecular Interaction

A variety of standardized in-vitro assays are employed to characterize the binding interactions of test compounds. These protocols are designed to be robust, reproducible, and often adaptable to high-throughput screening (HTS) formats to test large libraries of chemical analogs efficiently. wikipedia.org The choice of assay depends on the nature of the target, the required throughput, and the specific information desired (e.g., affinity, kinetics, or thermodynamics).

Radioligand Binding Assays: This classic method measures the direct interaction between a radiolabeled ligand and a receptor or protein target. umich.edu In the context of this compound, a competitive binding assay is a common approach. Here, the compound of interest (the "competitor") is not radiolabeled but is used to displace a known radioligand that binds to the target protein. numberanalytics.com The experiment quantifies the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value). nih.gov Key parameters like the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be determined through saturation binding experiments. umich.edu

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time. wikipedia.org In a typical SPR experiment, the target protein is immobilized on the surface of a sensor chip. A solution containing this compound or its analogs is then flowed over the surface. youtube.com Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand. youtube.com This method provides comprehensive kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. wikipedia.orgnih.gov

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. wikipedia.org In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing the target protein. The resulting heat change is measured after each injection. wikipedia.org This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Fluorescence-Based Assays: Several techniques utilize fluorescence to measure binding. Fluorescence Polarization (FP) is suitable for studying small molecule interactions. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. If a fluorescent analog of this compound were available, its binding to a target would result in a slower rotation and an increase in fluorescence polarization. Alternatively, competitive FP assays can be used. Another method is Fluorescence Resonance Energy Transfer (FRET), which measures the energy transfer between two fluorophores when brought into proximity by a binding event. wikipedia.org

Data Interpretation and Chemometric Analysis

The raw data generated from in-vitro screening assays require rigorous analysis to extract meaningful quantitative parameters and to identify promising compounds.

Interpretation of Binding Data: The primary goal of data interpretation is to quantify the strength and specificity of the molecular interaction. Key parameters derived from binding assays include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a competitor ligand that displaces 50% of a specific radioligand from its binding sites. It is a measure of the compound's potency in a competitive assay. nih.gov

Kᵢ (Inhibitor constant): A measure of the binding affinity of an inhibitor. It is derived from the IC₅₀ value and the dissociation constant of the radioligand using the Cheng-Prusoff equation. nih.gov

Kₑ (Equilibrium dissociation constant): Represents the concentration of a ligand at which half of the binding sites on the protein are occupied at equilibrium. A lower Kₑ value indicates a higher binding affinity. nih.gov

kₐ (Association rate constant) and kₑ (Dissociation rate constant): These kinetic parameters describe the speed at which a ligand binds to and dissociates from its target, respectively. They are typically determined using real-time methods like SPR. nih.gov

The following interactive table illustrates hypothetical research findings from a competitive binding assay for this compound and a series of its analogs against a target protein.

| Compound | R-Group Modification | IC₅₀ (nM) | Calculated Kᵢ (nM) |

| This compound | (Parent) | 150 | 75 |

| Analog A | Ethyl ester -> Methyl ester | 220 | 110 |

| Analog B | N-methyl -> N-ethyl | 350 | 175 |

| Analog C | Pyrrolidine -> Piperidine | 800 | 400 |

| Analog D | 4-fluoro substitution | 95 | 47.5 |

This table contains illustrative data and does not represent actual experimental results.

Chemometric Analysis: When large libraries of compounds are screened, often through HTS, the resulting datasets are vast and complex. cambridgemedchemconsulting.com Chemometrics applies multivariate statistical methods to analyze this chemical data, helping to identify patterns, classify compounds, and build predictive models. mdpi.com It is an essential tool for navigating the large volumes of data from modern drug discovery efforts. nih.gov

Common chemometric techniques used in analyzing screening data include: